![molecular formula C16H15F3N4O B2943053 [4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone CAS No. 848904-66-5](/img/structure/B2943053.png)
[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone” is C16H15F3N4O . The molecular weight is 336.3117096 .Physical And Chemical Properties Analysis
The boiling point of “[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone” is predicted to be 590.4±50.0 °C .Scientific Research Applications
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including pyrimidinylpiperazine, are known for their clinical applications, particularly in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various serotonin receptor-related effects. This pathway highlights the compound's potential for exploring new treatments or understanding drug metabolism mechanisms (Caccia, 2007).
Piperazine Derivatives for Therapeutic Use
Piperazine, a core structure in many therapeutic agents, shows a wide range of medicinal applications, including antipsychotic, antidepressant, anticancer, and antiviral activities. The versatility of piperazine derivatives in drug design offers insights into developing new medications with improved pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Development of Macozinone for TB Treatment
Macozinone, a piperazine-benzothiazinone, is under clinical studies for tuberculosis treatment, demonstrating the compound's role in targeting Mycobacterium tuberculosis. This research underscores the compound's potential in addressing global health challenges such as TB (Makarov & Mikušová, 2020).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown significant anti-mycobacterial properties, offering a pathway to developing new anti-TB molecules. This research area is critical for addressing drug-resistant strains of Mycobacterium tuberculosis, highlighting the compound's relevance in medicinal chemistry (Girase et al., 2020).
Pharmacological Attributes of Benzosuberone Skeleton
Research on the benzosuberone skeleton, which shares structural similarities with arylpiperazine derivatives, shows a broad spectrum of biological activities. This includes potential applications in anti-cancer, antibacterial, and anti-inflammatory treatments, demonstrating the structural core's versatility in drug development (Bukhari, 2022).
Safety And Hazards
The safety data sheet for a similar compound, (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)13-4-2-12(3-5-13)14(24)22-8-10-23(11-9-22)15-20-6-1-7-21-15/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBBBDVRDSLFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2(1H)-Pyrimidinone, 1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-4-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B2942972.png)
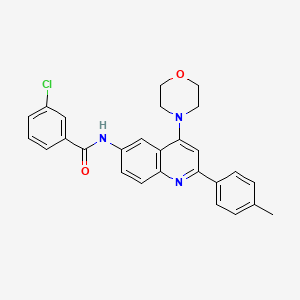
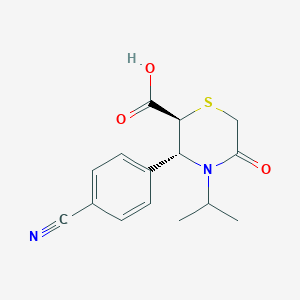
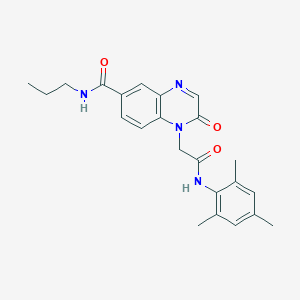
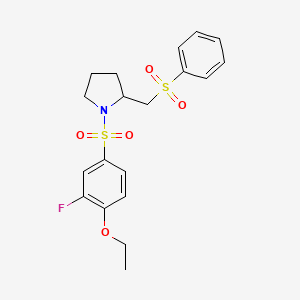
![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)
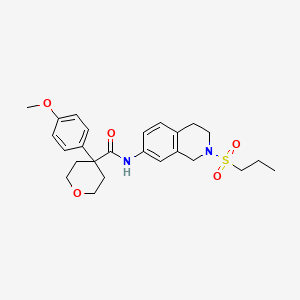
![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)
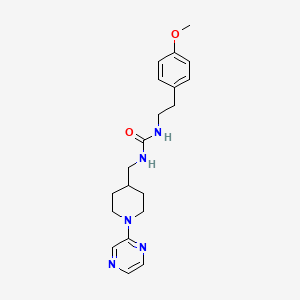
![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)
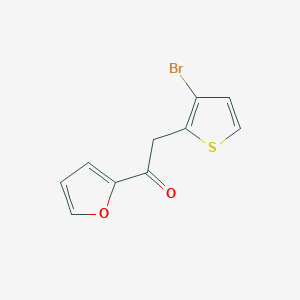
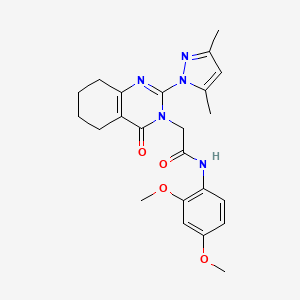
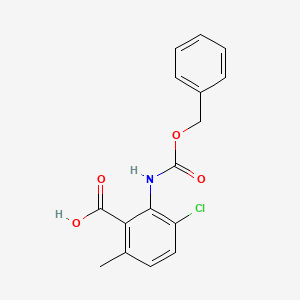
![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2942992.png)